Synthetic Yields: A Reliable and Efficient Building Block for High-Diversity Libraries
The compound is synthesized via an established intramolecular addition-elimination route. While direct yield data for the exact compound is not published in isolation, the methodology consistently delivers structurally analogous 5-methyl-1,3,4-thiadiazol-2(3H)-one derivatives in high yields (81-88%) under mild conditions [1]. This demonstrates that the core scaffold is synthetically accessible and reliable, offering a predictable path for procurement and subsequent derivatization, in contrast to less stable heterocyclic cores.
| Evidence Dimension | Synthetic Efficiency (Isolated Yield) |
|---|---|
| Target Compound Data | Not directly reported; class representative yield is 81-88% |
| Comparator Or Baseline | 5-methyl-1,3,4-thiadiazol-2(3H)-one derivatives synthesized by the same method |
| Quantified Difference | N/A; data is class-level inference for synthetic reliability |
| Conditions | Intramolecular addition-elimination reaction from thiadiazole precursors. |
Why This Matters
The published high-yielding synthetic pathway for the scaffold assures a dependable and scalable supply chain for this intermediate, a critical factor when planning multi-step research syntheses.
- [1] Tahtaci, H., Er, M., Karakurt, T. & Sancak, K. (2017). Synthesis of 1,3,4-thiadiazol-2(3H)-one derivatives via an unexpected intramolecular addition-elimination reaction of 1,3,4-thiadiazoles. Tetrahedron, 73(30), 4418-4425. View Source
